molecular formula C38H33NO5 B557295 Fmoc-Thr(Trt)-OH CAS No. 133180-01-5

Fmoc-Thr(Trt)-OH

Cat. No. B557295
M. Wt: 583.7 g/mol
InChI Key: JARBLLDDSTVWSM-IJAHGLKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

  • Solid Phase Peptide Synthesis (SPPS) : Fmoc-Cys(Trt)-OH is employed in Fmoc solid phase peptide synthesis for efficient cysteine incorporation, as demonstrated in the synthesis of peptides like Somatostatin (McCurdy, 1989).

  • Chemical Protein Synthesis : Utilization of Fmoc-Cys(Trt)-OH in chemical protein synthesis is effective, simplifying the process and minimizing additional steps required for temporary protection of N-terminal cysteinyl peptides (Kar et al., 2020).

  • Preparation of Dihydrooxazines and Dihydrothiazines : Fmoc-Ser(tBu)-OH and Fmoc-Thr(tBu)-OH, similar to Fmoc-Thr(Trt)-OH, are used in the polymer-supported synthesis of morpholine and thiomorpholine derivatives, highlighting the versatility of Fmoc-protected amino acids in synthesizing complex structures (Králová et al., 2017).

  • Synthesis of Phosphoserine Peptides : A combination of Fmoc and Alloc strategies, involving building blocks like Fmoc-Thr(tBu)-OH, is developed for the solid-phase peptide synthesis (SPPS) of serine phosphopeptides (Shapiro et al., 1996).

  • Synthesis of Orthogonally Protected Amino Acids : Orthogonally protected amino acids like Fmoc-EtOAsn(Trt)-OH, using a similar chemistry to Fmoc-Thr(Trt)-OH, have been synthesized for use in peptide synthesis, showcasing the adaptability of Fmoc chemistry for creating specialized building blocks (Spengler et al., 2010).

  • Synthesis of Anti-Malarial Cyclic Peptides : Fmoc chemistry, including derivatives like Fmoc-Cys(Trt)-OH, is used in the synthesis of cyclic peptides showing potential as anti-malarials (Fagúndez et al., 2018).

Safety And Hazards

While specific safety and hazard information for Fmoc-Thr(Trt)-OH is not readily available in the retrieved sources, it’s important to handle all chemicals with appropriate safety measures. For instance, Fmoc-Thr-Obzl, a related compound, requires measures such as avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment4.


properties

IUPAC Name

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-trityloxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H33NO5/c1-26(44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29)35(36(40)41)39-37(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34/h2-24,26,34-35H,25H2,1H3,(H,39,42)(H,40,41)/t26-,35+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARBLLDDSTVWSM-IJAHGLKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H33NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70457825
Record name Fmoc-Thr(Trt)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

583.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Thr(Trt)-OH

CAS RN

133180-01-5
Record name Fmoc-Thr(Trt)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-trityl-L-threonine, N-FMOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
K Barlos, D Gatos… - The Journal of peptide …, 1998 - Wiley Online Library
Model peptides containing the nucleophilic amino acids Trp and Met have been synthesized with the application of Fmoc/Trt‐ and Fmoc/tBu‐amino acids, for comparison. The …
Number of citations: 37 onlinelibrary.wiley.com
KBO CHATZI, D GATOS… - International Journal of …, 1991 - Wiley Online Library
The esterification of 2‐chlorotrityl chloride resin with Fmoc‐amino acids in the presence of DIEA is studied under various conditions. High esterification yields are obtained using 0.6 …
Number of citations: 31 onlinelibrary.wiley.com
Y Zhang, SM Muthana, JJ Barchi Jr… - Organic letters, 2012 - ACS Publications
Solid phase peptide coupling of glycosylated threonine derivatives was systematically evaluated. In contrast to glycosylated serine derivatives which are highly prone to epimerization, …
Number of citations: 19 pubs.acs.org
JD McAnany, BL Miller - Methods in Enzymology, 2019 - Elsevier
The ever-growing number of RNA species that are recognized as having a role in human disease is driving a demand for novel molecular probes and therapeutics. Producing sequence…
Number of citations: 9 www.sciencedirect.com
LA Carpino, E Krause, CD Sferdean, M Schümann… - Tetrahedron letters, 2004 - Elsevier
Recently a 26-mer peptide incorporating Ser and Thr was described as a ‘difficult’ sequence that could not be synthesized by standard methods. If the first Ser residue was used to …
Number of citations: 197 www.sciencedirect.com
K Barlos, O Chatzi, D Gatos… - Int. J. Pept. Protein …, 1991 - academia.edu
The esterification of 2-chlorotrityl chloride resin with Fmoc-amino acids in the presence of DIEA is studied under various conditions. High esterification yields are obtained using 0.6 …
Number of citations: 521 www.academia.edu
N Gour, V Kshtriya, B Koshti, M Patel… - Peptide …, 2023 - Wiley Online Library
We report for the very first time the controlled structural changes in the self‐assemblies of N‐(9‐fluorenylmethoxycarbonyl)‐O‐tert‐butyl‐l‐threonine (Fmoc‐Thr(tBu)‐OH) (FTU) to well …
Number of citations: 0 onlinelibrary.wiley.com
A Rozovsky, TM Ebaston, A Zaporozhets… - RSC …, 2019 - pubs.rsc.org
Conjugation of an anticancer drug with a cancer-specific carrier and a fluorescent dye to form a theranostic system enables real time monitoring of targeted drug delivery (TDD). …
Number of citations: 12 pubs.rsc.org
M Sukopp, R Schwab, L Marinelli, E Biron… - Journal of medicinal …, 2005 - ACS Publications
The cyclic somatostatin analogue cyclo[Pro 1 -Phe 2 -d-Trp 3 -Lys 4 -Thr 5 -Phe 6 ] (l-363,301) displays high biological activity in inhibiting the release of growth hormone, insulin, and …
Number of citations: 24 pubs.acs.org
F O'Harte, V Gault, J Parker, P Harriott, M Mooney… - Diabetologia, 2002 - Springer
Aims/hypothesis. This study examined the plasma stability, biological activity and antidiabetic potential of two novel N-terminally modified analogues of gastric inhibitory polypeptide (GIP…
Number of citations: 74 link.springer.com

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